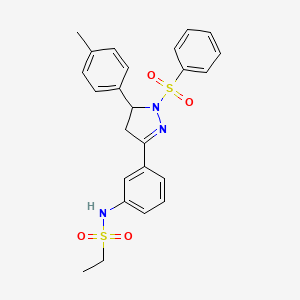

![molecular formula C17H17N5O3S B2858730 2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034585-85-6](/img/structure/B2858730.png)

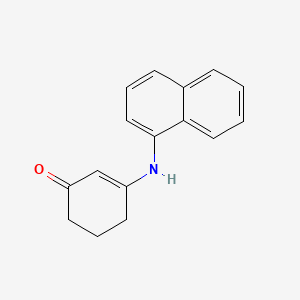

2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide” is a chemical compound that has been studied for its potential applications . It is known to be used primarily as a reducing agent for photocatalysts that reduce carbon dioxide .

Synthesis Analysis

The synthesis of this compound involves the use of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors . The structural optimization was performed to obtain more efficient derivatives . The most promising inhibitors were found to be compounds with IC values of 2.09 ± 0.04 and 0.71 ± 0.02 µM, respectively .Molecular Structure Analysis

The molecular structure of this compound was confirmed by IR, 1 H NMR, EI-MS and elemental analysis studies . The corresponding photo-physical properties of the enzyme reaction product were characterized by ultraviolet absorption and fluorescence spectra in methanol .Chemical Reactions Analysis

The compound has been studied for its α-glucosidase inhibitory activity . Fluorescence quenching experiment confirmed the direct binding of the compound with α-glucosidase . Kinetic study revealed that the compound is a non-competitive inhibitor .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research in the field of organic synthesis has led to the development of novel compounds, including acetamide derivatives with potential biological activities. Duran and Canbaz (2013) explored the synthesis of drug precursors, focusing on the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. These compounds exhibited varied protonation states, indicating their potential utility in chemical and pharmaceutical research Duran & Canbaz, 2013.

Biological Activities

The exploration of biological activities is a significant application of such compounds. Studies have shown that derivatives of the compound may possess anticancer, antimicrobial, and antioxidant properties. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and investigated their anticancer activities against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, finding reasonable anticancer activity against melanoma-type cell lines Duran & Demirayak, 2012.

Antioxidant and Antimicrobial Properties

Hamama et al. (2013) embarked on a study to synthesize new N-substituted-2-amino-1,3,4-thiadiazoles, assessing their antioxidant and antitumor evaluations. This research highlighted the potential of these compounds in developing treatments that exhibit promising activities against certain cancer types and possess antioxidant properties Hamama et al., 2013.

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-20-15-8-7-12(9-16(15)21(2)26(20,24)25)19-17(23)10-22-11-18-13-5-3-4-6-14(13)22/h3-9,11H,10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWDYWAIMMPFRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2858667.png)

![4-(3-chlorophenyl)-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B2858668.png)